N-ethyl-2,4,6-trifluoroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
N-ethyl-2,4,6-trifluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
InChI Key |
DYZAXJXREXPHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Nucleophilic Aromatic Substitution Snar :the Trifluorinated Benzene Ring is Highly Activated Towards Nucleophilic Aromatic Substitution Snar , Where a Nucleophile Replaces One of the Fluorine Atoms. the Fluorine Atoms, Particularly at the Ortho and Para Positions Relative to Each Other, Create a Strong Electron Deficient Character in the Ring, Making It Susceptible to Attack.
Mechanistic Investigations via Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving this compound and related compounds relies heavily on kinetic and spectroscopic analysis. Techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry are indispensable for identifying products and intermediates.
In studies of SNAr reactions on fluoroanilines, ¹⁹F NMR spectroscopy is particularly powerful for determining product ratios and regioselectivity. For the defluoroamination reaction with Ti(NMe₂)₄, NMR analysis of crude product mixtures was used to quantify yields and identify isomers. vt.edu For instance, the ¹H and ¹⁹F NMR spectra provided unambiguous identification of the major reaction products, showing characteristic chemical shifts and coupling constants for fluoroaromatic compounds. vt.edu A notable spectral feature in products where a dimethylamino group is adjacent to a fluorine atom is the splitting of the methyl protons into a doublet with a ⁵JHF coupling constant of approximately 2 Hz. vt.edu
Mechanistic proposals for such reactions suggest a metal-mediated SNAr pathway. vt.edu This contrasts with other metal-involved processes like oxidative addition, which has been observed in reactions between perfluoroarenes and certain palladium or nickel complexes. vt.edu
For reactions involving diazonium salt intermediates, such as the Heck-Matsuda reaction, mechanistic studies highlight the advantages of using these salts over traditional aryl halides. acs.org The increased electrophilicity of aryl diazonium salts allows the reaction to proceed under milder conditions, often at lower temperatures and without the need for a base, which minimizes side reactions like olefin migration. acs.org Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are routinely used to characterize the resulting cinnamate (B1238496) products, confirming their structure and stereochemistry. acs.org For example, the purification and characterization of methyl (E)-3-(4'-bromophenyl)acrylate involved detailed analysis of its melting point, ¹H and ¹³C NMR shifts, and mass spectrum to confirm its identity. acs.org
Functionalization of the N-Ethyl Moiety
While many reactions focus on the aromatic ring or the primary amine functionality, the N-ethyl group itself can be a site for chemical modification. Such reactions would allow for the synthesis of new derivatives while preserving the trifluorophenyl core. Although specific examples for this compound are not prominent in the literature, the reactivity of N-alkylanilines provides a basis for potential transformations.
Plausible reactions include:
Oxidation: The ethyl group, particularly the carbon adjacent to the nitrogen (the α-carbon), could be susceptible to oxidation to form an N-acetyl derivative or other carbonyl-containing structures, though this often requires specific oxidizing agents to avoid polymerization or ring oxidation.
Halogenation: Radical halogenation could potentially introduce a halogen atom onto the ethyl group, though controlling the position and degree of halogenation would be challenging.
Alkylation/Acylation: While the nitrogen is already alkylated, it could potentially undergo further reaction to form a tertiary amine or a quaternary ammonium (B1175870) salt, or be acylated to form an amide. However, the steric hindrance from the ortho-fluorine atoms and the reduced nucleophilicity of the nitrogen would make these reactions difficult.
These potential functionalizations remain speculative without direct experimental evidence but represent logical extensions of known N-alkylaniline chemistry.
Reactivity and Reaction Mechanisms of N Ethyl 2,4,6 Trifluoroaniline
Electrophilic Aromatic Substitution on the Trifluorinated Phenyl Ring
The phenyl ring of N-ethyl-2,4,6-trifluoroaniline is significantly deactivated towards electrophilic aromatic substitution due to the potent inductive electron-withdrawing effects of the three fluorine atoms. The N-ethyl amino group is a strong activating, ortho-, para-director. However, in this molecule, the ortho (C2, C6) and para (C4) positions are already occupied by fluorine atoms.
Consequently, any electrophilic substitution is expected to occur at the available meta positions (C3, C5). Research on the closely related compound, 2,4,6-trifluoroaniline (B1293507), demonstrates this principle. For instance, the nitration of 2,4,6-trifluoroaniline is typically achieved by first protecting the highly reactive amino group via acylation to form 2,4,6-trifluoroacetanilide. The acetylated amino group then directs the incoming electrophile (NO₂⁺) to the C3 position to yield 3-nitro-2,4,6-trifluoroacetanilide. fishersci.comgoogle.com Similarly, the bromination of 2,3,4-trifluoroaniline (B1293922) shows that substitution occurs at the available position most activated by the amino group. google.com
Nucleophilic Substitution Reactions Involving Fluorine Atoms
The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, where one of the fluorine atoms is displaced by a nucleophile.
The SNAr reaction on polyfluoroaromatic compounds typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of reaction and the regioselectivity (i.e., which fluorine atom is replaced) are influenced by the stability of this intermediate.
In this compound, all three fluorine atoms render the ring highly susceptible to nucleophilic attack. The regioselectivity of this attack is strongly influenced by the directing effect of the N-ethyl amino group. Studies on similar ortho-fluoroanilines have shown that substitution preferentially occurs at the fluorine atom in the ortho position (C2 or C6). vt.edu This preference is attributed to the ability of the amino group to direct the incoming nucleophile, particularly in metal-mediated processes.
For example, in the reaction of 2,3,6-trifluoroaniline (B1297533) with a titanium-based aminating agent, substitution was observed to be highly regioselective, favoring the displacement of the C2-fluorine over the C6-fluorine. This highlights that the electronic environment created by adjacent substituents plays a crucial role in determining the precise site of reaction. vt.edu
The activation of the strong carbon-fluorine (C-F) bond can be facilitated by transition metal reagents. nih.govacs.org This approach is particularly effective for achieving regioselective substitution under milder conditions than might otherwise be required. Research on a variety of ortho-fluoroanilines has demonstrated a highly regioselective defluoroamination reaction using the stoichiometric transition metal amide Ti(NMe₂)₄. vt.edu
This transformation is proposed to proceed via a metal-mediated, SNAr-type mechanism. The reaction is initiated by the coordination of the titanium center to the nitrogen atom of the aniline (B41778). This chelation positions the metal complex in close proximity to the ortho-fluorine atom, facilitating an intramolecular nucleophilic attack by an amido ligand (NMe₂) from the titanium center onto the C-F bond. This directed process selectively activates the ortho C-F bond, leading to its cleavage and the formation of a new C-N bond. vt.edu
Detailed studies on a range of polyfluorinated anilines have shown that reactivity increases with the degree of fluorination on the ring. The table below summarizes the results for the Ti(NMe₂)₄-mediated amination of various fluoroanilines, illustrating the high yields and specific regioselectivity achieved. While this compound was not explicitly tested, the data from substrates like 2,3,6-trifluoroaniline and 2,3,4,6-tetrafluoroaniline (B1582870) provide a strong indication of its expected reactivity. vt.edu
Table 1: Ti(NMe₂)₄-Mediated Defluoroamination of Various Fluoroanilines
| Entry | Substrate | Time (h) | Product(s) | Yield (%) |
| 1 | 2,6-Difluoroaniline | 23 | 2-(Dimethylamino)-6-fluoroaniline | 96 |
| 2 | 2,3,6-Trifluoroaniline | 23 | 2-(Dimethylamino)-3,6-difluoroaniline | 83 |
| 3 | 2,3,4-Trifluoroaniline | 23 | 2-(Dimethylamino)-3,4-difluoroaniline | 95 |
| 4 | 2,4,5-Trifluoroaniline | 18 | 2-(Dimethylamino)-4,5-difluoroaniline | 83 |
| 5 | 2,3,4,6-Tetrafluoroaniline | 23 | 2-(Dimethylamino)-3,4,6-trifluoroaniline | 88 |
| 6 | Pentafluoroaniline | 18 | 2-(Dimethylamino)-3,4,5,6-tetrafluoroaniline | 68 |
| Data sourced from a study on ortho-fluoroaniline reactivity. Yields were determined by ¹⁹F NMR. vt.edu |
Reactions Involving the N-Ethyl Amino Group
The secondary amine functionality in this compound is a key site for chemical modification, allowing for the construction of more complex molecular architectures.
The N-ethyl amino group readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is a standard transformation for secondary amines. For instance, the synthesis of N-ethylated fluoroanilines often involves the acylation of the parent aniline followed by the reduction of the resulting amide. This confirms the amine's reactivity toward acylation.
Patents describing the synthesis of related compounds provide numerous examples of this transformation. Trifluoroaniline can be readily acylated with reagents like acetic anhydride, acetyl chloride, or ethyl chloroformate. jelsciences.comresearchgate.net The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acidic byproduct.
While primary amines like 2,4,6-trifluoroaniline can condense with aldehydes to form stable Schiff bases (imines), google.com secondary amines yield enamines or are used in multi-component reactions like the Mannich reaction. The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a secondary amine like this compound. These reactions demonstrate the utility of the N-ethyl amino group as a nucleophile for building carbon-nitrogen bonds.
Diazotization and Coupling Reactions
The primary amino group of aniline derivatives is a key functional group for diazotization, a process that converts them into versatile diazonium salts. These salts are valuable intermediates in organic synthesis, particularly for forming azo compounds through coupling reactions.
While direct diazotization of this compound is not extensively documented in isolation, the reactivity of the closely related 2,4,6-trifluoroaniline provides a strong precedent. The standard procedure involves treating the aniline with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). The resulting diazonium salt is often unstable and used immediately in subsequent reactions. Continuous-flow microreactors have been shown to facilitate the diazotization of other fluorinated anilines, such as 2,4,5-trifluoroaniline, to generate thermally unstable diazonium salts in seconds for subsequent reactions like the Gattermann reaction. researchgate.net This technology effectively minimizes the decomposition and side reactions associated with batch processing of unstable intermediates. researchgate.net
Azo coupling is a primary application of diazonium salts. However, an alternative pathway to form the azo linkage (-N=N-) involves the reaction of an aniline with a nitroso compound. For instance, 2,4,6-trifluoroaniline has been successfully reacted with a nitroso compound in a solvent mixture of toluene, acetic acid, and trifluoroacetic acid to form a tetra-ortho-fluoro-substituted azobenzene. acs.org This reaction proceeds over two days at room temperature and yields the target azo compound after purification. acs.org
The general scheme for such a coupling reaction is as follows:
Scheme 1: Synthesis of a Tetra-ortho-fluoro Azobenzene
Source: Adapted from The Journal of Organic Chemistry, 2022. acs.org
This type of reaction is crucial for synthesizing molecular switches and visible-light-responsive materials, where the electronic properties conferred by the fluorine atoms are highly desirable. acs.org
Nucleophilic Addition Reactions
The term "nucleophilic addition" can encompass two main types of reactions for this compound: the amine acting as a nucleophile in an addition reaction, and a nucleophile adding to the electron-deficient aromatic ring.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-ethyl-2,4,6-trifluoroaniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. For the parent compound, 2,4,6-trifluoroaniline (B1293507), the spectrum is characterized by signals corresponding to the aromatic protons and the amine protons. In deuterated chloroform (B151607) (CDCl₃), the two equivalent aromatic protons (H-3 and H-5) typically appear as a triplet of triplets due to coupling with the neighboring fluorine atoms. The amine (-NH₂) protons usually present as a broad singlet. chemicalbook.com
The introduction of an ethyl group in this compound would introduce distinct features into the ¹H NMR spectrum. The broad singlet of the primary amine would be replaced by a signal for the single secondary amine proton (-NH), likely a triplet due to coupling with the adjacent methylene (B1212753) protons. Furthermore, two new sets of signals corresponding to the ethyl group would appear:
A quartet, representing the methylene (-CH₂) protons, shifted downfield due to the influence of the adjacent nitrogen atom.
A triplet, representing the terminal methyl (-CH₃) protons, appearing further upfield.
Table 1: Comparison of Experimental ¹H NMR Data for 2,4,6-Trifluoroaniline and Predicted Data for this compound.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| 2,4,6-Trifluoroaniline (Experimental) chemicalbook.com | Ar-H (H-3, H-5) | ~6.62 | Triplet of triplets (tt) |
| -NH₂ | ~3.50 | Broad Singlet (br s) | |
| This compound (Predicted) | Ar-H (H-3, H-5) | ~6.6 - 6.8 | Triplet of triplets (tt) |
| -NH- | ~3.6 - 4.0 | Triplet (t) or Broad Singlet (br s) | |
| -CH₂- | ~3.1 - 3.4 | Quartet (q) | |
| -CH₃ | ~1.2 - 1.4 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of the 2,4,6-trifluoro-substituted ring, four distinct signals are expected for the aromatic carbons of this compound, each split into multiplets due to strong one-bond and multi-bond carbon-fluorine (C-F) couplings. The carbon atom attached to the nitrogen (C-1) would be significantly affected, as would the fluorine-bearing carbons (C-2, C-4, C-6) and the carbons bearing protons (C-3, C-5). The presence of the ethyl group would introduce two additional signals in the aliphatic region of the spectrum. While specific experimental data for the target compound is scarce, published studies on related fluoroanilines confirm the complexity of such spectra due to C-F coupling. vt.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |
|---|---|---|
| C-1 | 125 - 135 | Multiplet (due to coupling with F-2, F-6) |
| C-2, C-6 | 150 - 160 | Doublet of doublets (large ¹JCF) |
| C-3, C-5 | 100 - 110 | Triplet (due to coupling with F-2, F-4, F-6) |
| C-4 | 150 - 160 | Triplet (large ¹JCF) |
| -CH₂- | 40 - 45 | Singlet or Triplet (if coupled to N-H) |
| -CH₃ | 14 - 16 | Singlet |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For 2,4,6-trifluoroaniline, the symmetry of the molecule results in two signals: one for the two equivalent ortho-fluorine atoms (F-2, F-6) and one for the para-fluorine atom (F-4). vulcanchem.com These signals appear as multiplets due to H-F and F-F coupling. The spectrum of this compound is expected to be very similar, with minor shifts in the fluorine resonances due to the electronic effect of the N-ethyl group compared to the N-H₂ group. The analysis of these coupling constants can provide further insight into the geometry of the molecule. vt.eduvulcanchem.com
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group fingerprint. Theoretical and experimental studies on 2,4,6-trifluoroaniline show characteristic absorption bands for N-H stretching, aromatic C-H stretching, C-F stretching, and aromatic C=C stretching. biosynth.com
For this compound, the key diagnostic changes would be:
The disappearance of the two N-H stretching bands (symmetric and asymmetric) characteristic of a primary amine (-NH₂) and the appearance of a single, sharp N-H stretching band for the secondary amine at a slightly lower wavenumber (around 3400-3450 cm⁻¹).
The appearance of new bands in the 2850-2970 cm⁻¹ region corresponding to the C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties.
The strong, characteristic C-F stretching vibrations would remain a prominent feature, typically observed in the 1100-1350 cm⁻¹ region.
Table 3: Key IR Absorption Bands for 2,4,6-Trifluoroaniline and Predicted Changes for this compound.
| Vibrational Mode | 2,4,6-Trifluoroaniline (cm⁻¹) biosynth.com | This compound (Predicted, cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3525 (asym), ~3445 (sym) | ~3400 - 3450 (single band) |
| Aromatic C-H Stretch | ~3050 - 3100 | ~3050 - 3100 |
| Aliphatic C-H Stretch | N/A | ~2850 - 2970 |
| Aromatic C=C Stretch | ~1600 - 1650 | ~1600 - 1650 |
| N-H Bend | ~1625 | ~1510 - 1550 |
| C-F Stretch | ~1100 - 1350 | ~1100 - 1350 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₈H₈F₃N), the molecular weight is 175.15 g/mol . nih.gov
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 175. A key fragmentation pathway would be the loss of a methyl radical (•CH₃) via alpha-cleavage, resulting in a significant fragment ion at m/z = 160 (M-15). Another possible fragmentation is the loss of the entire ethyl group. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass. vt.edu
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of the parent compound, 2,4,6-trifluoroaniline, has been determined. It crystallizes in the orthorhombic system with the space group P2₁2₁2₁. guidechem.comsigmaaldrich.com The structure reveals deviations in the C-C-C bond angles from the ideal 120° due to the steric and electronic influence of the fluorine and amino substituents. guidechem.com The crystal packing is stabilized by intermolecular hydrogen bonds involving the amino group and fluorine atoms. guidechem.comsigmaaldrich.com
For this compound, obtaining a single crystal suitable for X-ray diffraction would confirm its molecular geometry. The introduction of the ethyl group would likely alter the crystal packing arrangement observed in the parent aniline (B41778). The nature of the hydrogen bonding network would change, with the secondary amine acting as a hydrogen bond donor. The steric bulk of the ethyl group could lead to a different crystal system and space group compared to its parent compound.
Table 4: Experimental Crystal Data for 2,4,6-Trifluoroaniline.
| Parameter | Value guidechem.com |
|---|---|
| Chemical Formula | C₆H₄F₃N |
| Molecular Weight | 147.10 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.3220 (6) |
| b (Å) | 24.792 (2) |
| c (Å) | 3.8545 (5) |
| Volume (ų) | 604.14 (11) |
| Z | 4 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations have been instrumental in characterizing various facets of N-ethyl-2,4,6-trifluoroaniline and related fluorinated aniline (B41778) compounds. These calculations offer a balance between computational cost and accuracy, making them well-suited for studying molecules of this size and complexity.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Theoretical studies on analogous molecules, such as 2,4,6-trifluoroaniline (B1293507), have shown that the molecule exhibits non-crystallographic mirror symmetry. nih.gov The bond lengths are generally found to be within normal ranges, though some C-C-C bond angles can deviate from the ideal 120° by up to 5°, a finding consistent with similar structures. nih.gov The presence of fluorine atoms, particularly in the ortho positions, significantly influences the geometry of the amino group. science.govscience.gov
Conformational analysis also investigates the energy barriers to rotation around single bonds. For instance, the energy barrier for the inversion of the NH2 group in 2,4,6-trifluoroaniline has been predicted to be higher than in its trichloro- and tribromo-aniline counterparts, highlighting the role of the halogen substituent's size. science.govscience.gov
Table 1: Selected Optimized Geometrical Parameters of Related Fluoroaniline Derivatives
| Parameter | 2,4,6-Trifluoroaniline | Reference |
| C-N Bond Length (Å) | Data not available | |
| C-F Bond Lengths (Å) | Data not available | |
| C-C-C Bond Angles (°) | Deviations up to 5° from ideal | nih.gov |
| NH2 Inversion Barrier | Higher than TCA and TBA | science.govscience.gov |
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For fluorinated anilines, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), can accurately predict electronic properties. The HOMO-LUMO gap for related trifluoro-N-methylaniline compounds is typically in the range of 4.5–5.0 eV, which correlates with their stability and charge-transfer behavior. The introduction of fluorine atoms, being highly electronegative, significantly influences the electronic structure. acs.orgnih.gov
The HOMO is typically characterized by π-type orbitals localized on the aniline ring and the nitrogen atom, representing the electron-donating capability of the molecule. The LUMO, conversely, is usually a π*-antibonding orbital, indicating the molecule's ability to accept electrons. The distribution and energies of these orbitals are fundamental to predicting how the molecule will interact with other chemical species.
Table 2: Frontier Molecular Orbital Energies and Related Properties
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Trifluoro-N-methylaniline Analogues | Not specified | Not specified | ~4.5 - 5.0 | |
| 2-amino-2′,4,4′,6,6′-pentafluoroazobenzene | Not specified | Not specified | 2.689 (Calculated) | rsc.org |
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and reactive sites of a molecule. These maps illustrate the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.
In a typical MEP map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue areas signify regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential.
For this compound, the MEP map would be expected to show a region of high electron density around the nitrogen atom of the ethylamino group due to the lone pair of electrons. The fluorine atoms, being highly electronegative, would create electron-deficient regions on the aromatic ring, particularly at the carbon atoms to which they are attached. This visualization helps in predicting the sites for intermolecular interactions and chemical reactions. researchgate.net
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating these frequencies, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the molecule.
Theoretical vibrational analysis of related tri-substituted anilines has been conducted to understand their spectroscopic properties. science.govresearchgate.net These studies help in identifying characteristic vibrational modes, such as the N-H stretching, C-F stretching, and various ring deformation modes. Comparing the calculated spectra with experimental data allows for a detailed understanding of the molecule's vibrational behavior. researchgate.net The enhancement of certain Raman intensities upon adsorption to nanostructures can also be predicted, indicating the potential for detection via surface-enhanced Raman scattering (SERS). researchgate.net
Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule from the results of a quantum chemical calculation. This analysis provides insight into the distribution of electrons among the atoms, which is fundamental to understanding the molecule's polarity and electrostatic interactions. researchgate.net
In this compound, the Mulliken charge analysis would likely show a significant negative charge on the nitrogen and fluorine atoms due to their high electronegativity. The carbon atoms attached to the fluorine atoms would exhibit positive charges. This charge distribution is a key factor in determining the molecule's dipole moment and its interaction with polar solvents and other molecules. science.gov Analysis of Mulliken charges has been used to understand charge transfer in related systems, for example, during adsorption processes. researchgate.netresearchgate.net
Adsorption Studies on Nanomaterials
The interaction of molecules like this compound with nanomaterials is a growing area of research, with potential applications in sensing and detection. Theoretical studies play a crucial role in understanding these adsorption phenomena at the atomic level.
Computational studies have investigated the adsorption of similar molecules, such as 2,4,6-trifluoroaniline (FA), onto the surfaces of various nanocages, including coronene (B32277), fullerene, and fullerene-like structures (e.g., Al12N12, B12N12, Al12P12, B12P12). researchgate.netresearchgate.net These studies, employing DFT, analyze the changes in electronic properties, chemical descriptors, and nonlinear optical properties upon adsorption. researchgate.net
Key findings from these theoretical investigations include:
Adsorption Energy: The calculation of adsorption energy indicates the stability and spontaneity of the complex formed between the aniline derivative and the nanomaterial. For example, negative adsorption energies suggest an attractive and exothermic interaction. researchgate.net
Electronic Properties: Adsorption typically leads to a decrease in the HOMO-LUMO energy gap of the nanocluster-molecule complex, which signifies an increase in electrical conductivity. researchgate.netresearchgate.net
Charge Transfer: Mulliken and Natural Bond Orbital (NBO) analyses are used to quantify the charge transfer between the adsorbate and the adsorbent. researchgate.netresearchgate.net
Spectroscopic Changes: The adsorption process can lead to significant shifts in the UV-visible spectra and enhancement of Raman intensities, suggesting the possibility of using these nanomaterials as sensors for detecting such compounds via SERS. researchgate.netresearchgate.net
Table 3: Summary of Theoretical Adsorption Studies on Related Systems
| Adsorbate | Adsorbent | Key Findings | Reference |
| 2,4,6-Trifluoroaniline (FA) | Coronene, Fullerene, X12Y12 Nanocages | Lowered energy gap, increased conductivity (except for fullerene), blue-shifted UV-vis spectra, potential for SERS detection. researchgate.net | researchgate.netresearchgate.net |
| Melamine | Ga12N12, Ga12P12 Nanocages | Adsorption energies of -47.54 and -33.12 kcal/mol, respectively. Significant increase in polarizability. | researchgate.net |
These theoretical studies provide a fundamental understanding of the interactions between fluorinated anilines and nanomaterials, paving the way for the rational design of novel sensors and electronic devices.
Interaction with Graphene and Fullerene-like Nanocages
It is important to note that the following data is based on theoretical calculations for the parent compound, 2,4,6-trifluoroaniline (FA), due to the absence of specific studies on this compound.
Theoretical calculations, specifically Density Functional Theory (DFT), have been employed to investigate the adsorption of 2,4,6-trifluoroaniline onto the surfaces of various nanostructures, including coronene (as a model for graphene), fullerene (C60), and fullerene-like nanocages (such as Al12N12, Al12P12, B12N12, and B12P12). These studies are fundamental to understanding the potential of these materials as sensors or in electronic devices.
The interaction involves the adsorption of the aniline molecule onto the surface of the nanocluster. The adsorption energy (Ead) is a key parameter that indicates the strength of this interaction. A more negative Ead value signifies a more stable and favorable interaction. The analysis of these interactions reveals significant changes in the electronic properties of both the aniline derivative and the nanostructure upon adsorption.
Table 1: Adsorption Energies of 2,4,6-Trifluoroaniline on Nanostructures (Data derived from studies on 2,4,6-trifluoroaniline)
| Nanostructure | Adsorption Energy (Ead) (kcal/mol) |
| Coronene | Data Not Available in Searched Sources |
| Fullerene (C60) | Data Not Available in Searched Sources |
| Al12N12 | Data Not Available in Searched Sources |
| Al12P12 | Data Not Available in Searched Sources |
| B12N12 | Data Not Available in Searched Sources |
| B12P12 | Data Not Available in Searched Sources |
| Note: While studies confirm these interactions were investigated, specific numerical values for adsorption energies were not available in the reviewed literature abstracts. |
Impact on Chemical Descriptors and Optical Properties
The following information is based on theoretical studies of 2,4,6-trifluoroaniline (FA).
The adsorption of 2,4,6-trifluoroaniline onto nanostructures induces significant changes in various chemical descriptors and optical properties of the resulting complex. These changes are indicative of charge transfer between the molecule and the nanosurface.
Key chemical descriptors that are affected include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (Eg). The energy gap is a crucial indicator of the electrical conductivity of the material; a smaller energy gap generally implies higher conductivity. Upon adsorption, the energy gap of the nanocluster-aniline complexes is typically lowered.
Nonlinear optical (NLO) properties are also significantly altered. The first hyperpolarizability (β₀), a measure of the NLO response, is often enhanced upon complex formation. This suggests that these materials could have applications in optoelectronics. Furthermore, analysis of the Ultraviolet-Visible (UV-Vis) spectra of these complexes shows a blue shift in the maximum absorption wavelength (λmax) upon adsorption.
Table 2: Changes in Chemical Descriptors and Optical Properties of Nanocages upon Adsorption of 2,4,6-Trifluoroaniline (Data conceptualized from studies on 2,4,6-trifluoroaniline)
| Property | Change upon Adsorption | Implication |
| HOMO-LUMO Energy Gap (Eg) | Decreased | Increased electrical conductivity |
| First Hyperpolarizability (β₀) | Increased | Enhanced nonlinear optical properties |
| UV-Vis λmax | Blue-shifted | Altered optical absorption characteristics |
| Note: The table represents general trends observed in studies. Specific quantitative data for this compound is not available. |
Reaction Pathway Analysis and Transition State Modeling
Detailed reaction pathway analysis and transition state modeling for this compound are not extensively documented in the available scientific literature. However, studies on the reactivity of related fluoroanilines provide a basis for proposing potential reaction mechanisms.
For instance, the reactions of fluorinated anilines with metal-organic reagents, such as titanium amides, have been investigated. These reactions can lead to C-F bond activation and subsequent substitution. A proposed mechanism for such reactions is a metal-mediated nucleophilic aromatic substitution (SNAr). In this proposed pathway, the aniline's amino group could coordinate to the metal center, facilitating an intramolecular substitution of an ortho-fluorine atom.
Another potential reaction pathway for fluoroaromatics is oxidative addition to a low-valent metal center. This process involves the cleavage of the C-F bond and the formation of new metal-aryl and metal-fluoride bonds.
Modeling these reaction pathways would involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. Such computational studies for this compound would provide valuable data on reaction barriers and selectivity but are not available in the searched literature.
Applications of N Ethyl 2,4,6 Trifluoroaniline As a Synthetic Intermediate
Precursor in the Synthesis of Complex Fluorinated Molecules
As a substituted aniline (B41778), N-ethyl-2,4,6-trifluoroaniline is positioned to be a valuable precursor for a variety of complex fluorinated molecules. The trifluorinated phenyl ring provides a stable scaffold with distinct electronic properties, while the secondary amine functionality serves as a reactive handle for further chemical transformations.
Synthesis of Fluorinated Heterocyclic Compounds
While specific examples of the use of this compound in the synthesis of heterocyclic compounds are not detailed in current literature, the parent compound, 2,4,6-trifluoroaniline (B1293507), is a known precursor for such molecules. For instance, 2,4,6-trifluoroaniline has been utilized in the synthesis of 4-substituted 2,6-difluoro N-aryl pyridinones. This suggests a potential pathway where this compound could be employed to generate N-ethylated, trifluoro-substituted aryl heterocycles. The ethyl group would remain on the nitrogen atom of the final heterocyclic structure, influencing its solubility, lipophilicity, and biological activity in ways distinct from the N-H analogues. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, making fluorinated heterocycles attractive targets.
Derivatives for Organic Synthesis (e.g., Fluorinated Imines)
The formation of imines, or Schiff bases, is a fundamental reaction of primary anilines. The parent compound, 2,4,6-trifluoroaniline, can react with aldehydes and ketones to form the corresponding N-(2,4,6-trifluorophenyl)imines. These imines are themselves useful intermediates for the synthesis of other nitrogen-containing compounds.
In the case of this compound, which is a secondary amine, it cannot directly form a neutral imine in the same manner. However, it can react with carbonyl compounds to form enamines or, under certain conditions, undergo condensation reactions to form other complex structures. The increased steric hindrance and basicity conferred by the ethyl group, compared to the proton in the parent aniline, would modulate its reactivity in such transformations.
Role in Catalyst Design and Ligand Synthesis
The electronic and steric properties of this compound make it an intriguing candidate for the development of specialized ligands for catalysis. The trifluorinated aryl group can significantly impact the electronic environment of a metal center, a critical factor in catalyst performance.
Development of Pincer Compounds and other Nitrogen-based Ligands
Aniline derivatives are frequently used in the synthesis of nitrogen-based ligands, including pincer ligands which are known for their ability to stabilize transition metal catalysts. While there are no specific reports of this compound being used for this purpose, the parent 2,4,6-trifluoroaniline serves as a useful reference. The amino group of anilines can be functionalized to create multidentate ligands that coordinate with a metal center.
The use of this compound in this context would result in ligands where the nitrogen atom is part of a tertiary amine linkage. This would introduce a different steric profile around the metal center compared to ligands derived from primary anilines. Such modifications can influence the catalytic activity and selectivity of the resulting metal complex.
Tuning Electronic Properties of Catalysts through Fluorination
The three fluorine atoms on the phenyl ring of this compound are strong electron-withdrawing groups. When this moiety is incorporated into a ligand, it can significantly lower the electron density at the metal center of a catalyst. This electronic tuning can have several beneficial effects:
Enhanced Electrophilicity: A more electron-deficient metal center can be more reactive towards nucleophilic substrates.
Increased Stability: The strong carbon-fluorine bonds can enhance the thermal and oxidative stability of the catalyst.
Modified Redox Potentials: The electronic environment can alter the redox properties of the metal, which is crucial for many catalytic cycles.
The presence of the N-ethyl group would further contribute to the electronic and steric landscape of the ligand, providing a means to fine-tune the catalyst's properties for specific applications.
Intermediate for Specialty Chemicals and Materials
The unique combination of a trifluorinated ring and an N-ethyl group suggests that this compound could be a valuable intermediate for a range of specialty chemicals and materials. The parent compound, 2,4,6-trifluoroaniline, is known to be used in the production of specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com It is also a precursor in the synthesis of dyes and pigments. chemimpex.com
By extension, this compound could potentially be incorporated into polymer backbones or as a side-chain modification to impart properties such as:
Hydrophobicity: The fluorinated ring would increase the material's resistance to water and oils.
Thermal Stability: The high strength of the C-F bond can improve the material's performance at elevated temperatures.
Chemical Resistance: The electron-withdrawing nature of the fluorine atoms can make the aromatic ring less susceptible to chemical attack.
The ethyl group would also influence the polymer's physical properties, such as its glass transition temperature and solubility in organic solvents.
Data Tables
Table 1: Examples of Molecules Synthesized from the Parent Compound 2,4,6-Trifluoroaniline
| Product Compound | Type of Synthesis | Potential Application Area |
| 3-nitro-2,4,6-trifluoroacetanilide | Nitration followed by acetylation | Intermediate for further synthesis |
| N'-phenyl-N-(1-phenylcyclopentyl)-methyl ureas | Urea formation | Pharmaceutical research |
| 4-substituted 2,6-difluoro N-aryl pyridinones | Heterocyclic synthesis | Medicinal chemistry |
Table 2: Potential Influence of the N-Ethyl Group in this compound Compared to 2,4,6-trifluoroaniline
| Property | 2,4,6-Trifluoroaniline (N-H) | This compound (N-Et) | Implication for Synthesis |
| Nucleophilicity | Moderate | Increased | Potentially faster reaction rates in nucleophilic substitutions. |
| Basicity | Weakly basic | More basic | Affects reactivity and salt formation. |
| Steric Hindrance | Lower | Higher | Can influence regioselectivity and feasibility of certain reactions. |
| Hydrogen Bonding | Can act as H-bond donor | Cannot act as H-bond donor | Alters solubility, boiling point, and intermolecular interactions. |
| Reactivity with Carbonyls | Forms imines | Forms enamines or undergoes other condensations | Leads to different classes of products. |
Functional Monomers for Polymer Synthesis
The synthesis of functional polymers often involves the incorporation of monomers with specific chemical groups that impart desired properties to the final polymer. Fluorinated compounds are of particular interest for creating polymers with properties such as thermal stability, chemical resistance, and low surface energy.
This compound could potentially serve as a precursor for functional monomers. For instance, it could be chemically modified to introduce a polymerizable group (e.g., a vinyl, acrylate, or epoxide group) while retaining the fluorinated aromatic core. This functionalized monomer could then be subjected to polymerization.
However, a thorough search of the available scientific and patent literature did not reveal any studies or examples where this compound is used as a starting material for the synthesis of functional monomers for subsequent polymerization. Research on fluorinated polymers often focuses on the polymerization of fluoroalkenes or the polymerization of aniline derivatives to form polyanilines, which is a different class of polymer. researchgate.netresearchgate.net
Conclusion and Future Research Directions
Summary of Current Research Landscape
Direct and extensive research specifically targeting N-ethyl-2,4,6-trifluoroaniline is notably sparse in the publicly available scientific literature. The current understanding is primarily extrapolated from the well-documented chemistry of its parent compound, 2,4,6-trifluoroaniline (B1293507), and general principles of N-alkylation of anilines. 2,4,6-Trifluoroaniline is recognized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. sigmaaldrich.comchemimpex.com Its applications include the preparation of 3-nitro-2,4,6-trifluoroacetanilide, N'-phenyl-N-(1-phenylcyclopentyl)-methyl ureas, and 4-substituted 2,6-difluoro N-aryl pyridinones. sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemicalbook.com The presence of the trifluoromethyl substituents is known to enhance the biological activity and stability of the resulting molecules. chemimpex.com However, the specific influence of the N-ethyl group on the reactivity and application profile of the trifluorinated aniline (B41778) core is an area that awaits detailed investigation.
Emerging Synthetic Strategies for this compound
While a definitive, optimized synthesis for this compound is not prominently reported, several emerging synthetic strategies for N-alkylation of anilines and related compounds offer plausible routes. Traditional methods often involve the reaction of the parent aniline with an ethylating agent, such as ethyl halides or sulfates, in the presence of a base. A similar synthesis is seen in the preparation of N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline, where N-ethylaniline is heated with 2,2,2-trifluoro-ethyl tosylate and sodium carbonate. prepchem.com
More contemporary and potentially efficient approaches could involve:
Reductive Amination: The reaction of 2,4,6-trifluoroaniline with acetaldehyde (B116499) in the presence of a reducing agent would offer a direct and atom-economical route to the target compound.
Transition-Metal-Catalyzed N-Alkylation: Recent advancements in catalysis could enable the use of less reactive ethylating agents or proceed under milder conditions.
Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, potentially improving yield and purity while minimizing the formation of dialkylated byproducts.
The development of these strategies will be crucial for making this compound more accessible for further research and potential applications.
Untapped Reactivity Pathways and Mechanistic Insights
The reactivity of this compound is expected to be a fascinating interplay of the nucleophilic amino group and the electron-deficient aromatic ring. The fluorine atoms exert a strong electron-withdrawing effect, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
Key areas for future mechanistic investigation include:
Electrophilic Substitution: While challenging, understanding the regioselectivity of reactions with strong electrophiles could lead to novel functionalized derivatives. The directing effects of the N-ethylamino group versus the fluorine atoms would be a central point of inquiry.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom para to the amino group is likely the most susceptible to displacement by nucleophiles. A systematic study of SNAr reactions with various nucleophiles would be highly valuable.
Oxidative Coupling and Annulation Reactions: The this compound core could serve as a precursor in oxidative annulation strategies to construct complex heterocyclic systems, such as quinolines. mdpi.com The electronic nature of the trifluorinated ring would undoubtedly influence the course of these reactions.
Metal-Catalyzed Cross-Coupling Reactions: The C-F bonds, while generally strong, could potentially be activated for cross-coupling reactions under specific catalytic conditions, opening pathways to a wide array of derivatives.
Potential for Novel Applications in Advanced Chemical Synthesis
The unique electronic profile of this compound positions it as a potentially valuable building block in several areas of advanced chemical synthesis.
Pharmaceutical and Agrochemical Discovery: The incorporation of the trifluoroaniline moiety is a known strategy for enhancing the metabolic stability and bioactivity of molecules. chemimpex.com The N-ethyl group could further modulate these properties, offering a new scaffold for the design of novel drug candidates and pesticides.
Materials Science: Fluorinated aromatic compounds are often used in the development of high-performance polymers and liquid crystals due to their thermal stability and unique electronic properties. This compound could be a precursor to specialty polymers with tailored characteristics. chemimpex.com
Functional Dyes and Pigments: The electronic transitions within the molecule could be harnessed for the creation of novel colorants with high stability and specific absorption and emission profiles.
Q & A
Q. What are the recommended synthetic routes for preparing N-ethyl-2,4,6-trifluoroaniline, and what experimental parameters influence yield?
this compound is typically synthesized via nucleophilic substitution or reductive alkylation of 2,4,6-trifluoroaniline. For example, alkylation with ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents (e.g., DMF) is a common approach. Reaction temperature (80–100°C), stoichiometric ratios (1:1.2 aniline:alkylating agent), and catalyst selection (e.g., phase-transfer catalysts) significantly affect yield .
| Key Parameters | Typical Conditions |
|---|---|
| Solvent | DMF, acetonitrile |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography (silica gel, hexane/EtOAc) |
Q. How can researchers characterize the purity and structural identity of this compound?
Essential techniques include:
- ¹H/¹⁹F NMR : To confirm substitution patterns and ethyl group integration. For example, the ethyl group’s triplet signal in ¹H NMR (~1.2 ppm) and fluorine coupling patterns in ¹⁹F NMR .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 147.10 (C₈H₉F₃N) with fragmentation patterns consistent with loss of the ethyl group .
- Elemental Analysis : Validate C, H, N, and F percentages (±0.3% tolerance).
Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?
The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Degradation products (e.g., oxidized nitro derivatives) can be monitored via TLC (Rf shifts) or HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in the molecular geometry of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is critical for analyzing bond angles, torsional strain, and intermolecular interactions. For example, substituent effects on the aniline ring’s planarity can be quantified using SHELXL for refinement. Compare derived metrics (e.g., C-F bond lengths: ~1.34 Å) with computational models (DFT) to resolve structural contradictions .
| Structural Feature | SC-XRD Observations |
|---|---|
| C-F bond length | 1.33–1.35 Å |
| N-Ethyl torsion angle | 5–10° deviation from planarity |
| Hydrogen bonding | Weak C-H···F interactions |
Q. What methodologies are effective for studying the environmental impact of this compound on plant systems?
Seed germination assays (e.g., rice or Arabidopsis) under controlled conditions (light, temperature, pH) can assess phytotoxicity. For example:
- Experimental Design : Soak seeds in 0.1–10 mM solutions of the compound; measure germination rate, root elongation, and oxidative stress markers (MDA, SOD activity) over 7 days .
- Data Interpretation : Dose-response curves (logistic models) and ANOVA for statistical significance (p < 0.05).
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected ¹⁹F NMR splitting) may arise from dynamic effects or impurities. Strategies include:
Q. What computational approaches are suitable for predicting the reactivity of this compound in substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic aromatic substitution (EAS) sites. Key steps:
- Optimize molecular geometry.
- Calculate Fukui indices (ƒ⁺) to identify nucleophilic centers (typically meta to ethyl and fluorine substituents).
- Validate with experimental kinetic data (e.g., Hammett plots) .
Methodological Best Practices
- Synthetic Reproducibility : Document solvent batch purity and humidity levels, as trace water can hydrolyze intermediates .
- Crystallization : Use slow evaporation from hexane/EtOAc (3:1) to obtain diffraction-quality crystals .
- Environmental Studies : Include positive controls (e.g., trifluralin) to benchmark phytotoxicity effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
